molecular formula C23H27N5O4S2 B12150658 ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12150658
M. Wt: 501.6 g/mol
InChI Key: GFXJUGZLFZEBSX-LGMDPLHJSA-N
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Description

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. It features a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.

    Introduction of the Thiazolidine Moiety: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-a]pyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrido[1,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties are likely critical for binding to these targets, influencing biological pathways and eliciting a physiological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar structure but lacks the 9-methyl group.

    Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar but with variations in the substituents on the piperazine ring.

Uniqueness

The unique combination of the thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties, along with the specific substitution pattern, distinguishes this compound from its analogs. This structural uniqueness may confer distinct biological activities and reactivity profiles, making it a valuable subject for further research.

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4S2/c1-5-32-22(31)26-11-9-25(10-12-26)19-16(13-17-21(30)28(14(2)3)23(33)34-17)20(29)27-8-6-7-15(4)18(27)24-19/h6-8,13-14H,5,9-12H2,1-4H3/b17-13-

InChI Key

GFXJUGZLFZEBSX-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

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